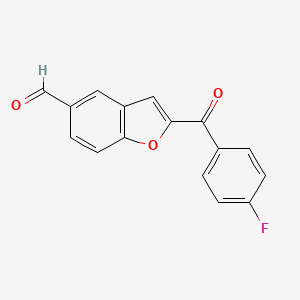

2-(4-Fluorobenzoyl)-1-benzofuran-5-carbaldehyde

Description

IUPAC Nomenclature and Systematic Identification

The systematic name 2-(4-fluorobenzoyl)-1-benzofuran-5-carbaldehyde follows IUPAC guidelines for bicyclic heterocyclic compounds. The parent structure is 1-benzofuran , a fused bicyclic system comprising a benzene ring (positions 1–6) and a furan ring (positions 7–9). The substituents are assigned positions based on peripheral numbering rules, where the oxygen atom in the furan ring occupies position 9. The 4-fluorobenzoyl group (-C(=O)-C₆H₄-F) attaches to position 2 of the benzofuran core, while the aldehyde (-CHO) functional group resides at position 5. This nomenclature prioritizes the ketone group (benzoyl) over the aldehyde due to seniority rules in functional group ordering.

The CAS registry number 300664-74-8 and ChemSpider ID 2061289 provide unambiguous identifiers for this compound. Its SMILES notation (C1=CC(=CC=C1C(=O)C2=CC3=C(O2)C=CC(=C3)C=O)F) encodes the connectivity of atoms, emphasizing the fluorobenzoyl and aldehyde substituents.

Molecular Formula and Weight Analysis

The molecular formula C₁₆H₉FO₃ derives from:

- Benzofuran core (C₉H₆O) : 9 carbons, 6 hydrogens, 1 oxygen.

- 4-Fluorobenzoyl substituent (C₇H₄FO) : 7 carbons (including the ketone), 4 hydrogens, 1 fluorine, 1 oxygen.

- Aldehyde group (CHO) : 1 carbon, 1 hydrogen, 1 oxygen.

The exact molecular weight is 268.0536 g/mol, calculated as:

$$

(12.01 \times 16) + (1.008 \times 9) + (18.998 \times 1) + (16.00 \times 3) = 268.24 \, \text{g/mol}

$$

This matches experimental data from mass spectrometry. The monoisotopic mass (268.0536 g/mol) confirms the absence of isotopic variants.

Substituent Configuration and Positional Isomerism

The compound exhibits ortho-, meta-, and para- isomerism possibilities due to substituent placement:

The 4-fluorobenzoyl group introduces electron-withdrawing effects, polarizing the ketone and enhancing electrophilicity at the benzofuran core. In contrast, a 2-fluorobenzoyl isomer would destabilize the molecule due to steric clash between fluorine and the furan oxygen.

Comparative Analysis with Related Benzofuran Derivatives

Key structural analogs and their properties:

The fluorine atom in this compound enhances metabolic stability compared to chlorinated analogs, as C-F bonds resist enzymatic cleavage. Conversely, the aldehyde group enables nucleophilic addition reactions, a feature absent in methyl- or methoxy-substituted derivatives.

Properties

IUPAC Name |

2-(4-fluorobenzoyl)-1-benzofuran-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9FO3/c17-13-4-2-11(3-5-13)16(19)15-8-12-7-10(9-18)1-6-14(12)20-15/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZUPNKHXOIBWRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C2=CC3=C(O2)C=CC(=C3)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90381739 | |

| Record name | 2-(4-fluorobenzoyl)-1-benzofuran-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90381739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

300664-74-8 | |

| Record name | 2-(4-fluorobenzoyl)-1-benzofuran-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90381739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Wittig Reaction Approach

This method involves a multi-step synthesis starting from vanillin (4-hydroxy-3-methoxybenzaldehyde):

- Step 1 : Conversion of vanillin to a phosphonium salt intermediate.

- Step 2 : Reaction with 4-fluorobenzoyl chloride in the presence of triethylamine and toluene under reflux (4.5 hours).

- Purification : Column chromatography using 40% ethyl acetate in petroleum ether yields the target compound (57% yield).

Key Data :

| Parameter | Value |

|---|---|

| Yield | 57% |

| Reaction Time | 4.5 hours |

| Solvent | Toluene |

| Catalyst/Base | Triethylamine |

| Melting Point | 126–128°C |

Copper-Catalyzed Cyclization

A modern approach employs copper chloride as a catalyst with DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) in dimethylformamide (DMF):

- Substrates : o-Hydroxy aldehydes and trifluoroethyl-substituted alkenes.

- Mechanism : Formation of copper acetylide intermediates, followed by reductive elimination and cyclization.

Key Data :

| Parameter | Value |

|---|---|

| Yield Range | 45–93% |

| Catalyst | CuCl |

| Base | DBU |

| Solvent | DMF |

Rhodium-Catalyzed Annulation

Rhodium complexes enable C–H activation strategies for benzofuran synthesis:

- Substrates : Benzamides and vinylene carbonate.

- Conditions : CpRh catalyst in tetrachloroethane.

Key Data :

| Parameter | Value |

|---|---|

| Yield Range | 30–80% |

| Catalyst | CpRh |

| Solvent | Tetrachloroethane |

Lewis Acid-Promoted Propargylation

Scandium triflate catalyzes [4 + 1] cycloaddition between isocyanide and ortho-quinone methides:

- Conditions : Toluene solvent, room temperature.

Key Data :

| Parameter | Value |

|---|---|

| Yield Range | 70–91% |

| Catalyst | Sc(OTf)₃ |

| Solvent | Toluene |

Comparative Analysis of Methods

| Method | Yield (%) | Catalyst | Key Advantage | Limitation |

|---|---|---|---|---|

| Wittig Reaction | 57 | None | Simple purification | Moderate yield |

| Copper Catalysis | 45–93 | CuCl/DBU | High functional tolerance | Requires anhydrous conditions |

| Rhodium Catalysis | 30–80 | CpRh | Direct C–H activation | Expensive catalysts |

| Lewis Acid Catalysis | 70–91 | Sc(OTf)₃ | Eco-friendly | Limited substrate scope |

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorobenzoyl)-1-benzofuran-5-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The fluorine atom on the benzoyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

Oxidation: 2-(4-Fluorobenzoyl)-1-benzofuran-5-carboxylic acid.

Reduction: 2-(4-Fluorobenzoyl)-1-benzofuran-5-methanol.

Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following molecular formula and weight:

- Molecular Formula : C₁₆H₉F O₃

- Molecular Weight : 268.24 g/mol

Its structure includes a benzofuran moiety substituted with a fluorobenzoyl group and an aldehyde functional group, which contributes to its unique biological activity.

Medicinal Chemistry

- Biological Activity : Compounds with benzofuran structures, including 2-(4-Fluorobenzoyl)-1-benzofuran-5-carbaldehyde, exhibit a range of biological activities such as:

- Drug Discovery : Molecular docking studies have shown that this compound can interact effectively with biological targets, suggesting its potential as a lead compound in drug discovery. Its binding affinity and efficacy against specific receptors or enzymes are critical for developing new therapeutic agents .

Case Studies

- Antibacterial Activity : Research has demonstrated that benzofuran derivatives can outperform traditional antibiotics in certain contexts. For instance, compounds structurally similar to this compound have shown significant inhibition of bacterial growth in vitro, indicating their potential use in treating infections caused by resistant strains .

- Enzyme Inhibition : A study highlighted the compound's ability to inhibit α-amylase and α-glucosidase, enzymes involved in carbohydrate metabolism, which could be beneficial in managing post-prandial hyperglycemia in diabetic patients .

In Vitro Studies

In vitro studies have been conducted to assess the pharmacological properties of this compound:

- Enzyme Inhibition Assays : Assays measuring the IC50 values for enzyme inhibition have indicated that compounds similar to this compound exhibit promising activity against key metabolic enzymes .

Potential Therapeutic Uses

Given its biological activities, this compound may be explored for various therapeutic applications:

- Antimicrobial Agents : Due to its potent antibacterial properties, it could serve as a basis for developing new antibiotics.

- Anti-diabetic Drugs : Its ability to inhibit carbohydrate-digesting enzymes positions it as a candidate for managing diabetes.

Mechanism of Action

The mechanism of action of 2-(4-Fluorobenzoyl)-1-benzofuran-5-carbaldehyde involves its interaction with specific molecular targets. The fluorobenzoyl group can interact with enzymes and receptors, potentially inhibiting their activity. The benzofuran ring structure allows for π-π interactions with aromatic amino acids in proteins, which can affect protein function. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to modifications in protein activity .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The target compound is compared to three key analogs (Table 1):

| Compound Name | Substituents (Position) | Molecular Formula | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|---|

| 2-(4-Fluorobenzoyl)-1-benzofuran-5-carbaldehyde | 2: 4-Fluorobenzoyl; 5: Carbaldehyde | C₁₆H₉FO₃ | 268.24* | Fluorine enhances electronegativity |

| 7-Methoxy-2-phenyl-1-benzofuran-5-carbaldehyde | 2: Phenyl; 5: Carbaldehyde; 7: Methoxy | C₁₆H₁₂O₃ | 252.26 | Methoxy group increases lipophilicity |

| 2-(4-Pentylbenzoyl)-1-benzofuran-5-carbaldehyde | 2: 4-Pentylbenzoyl; 5: Carbaldehyde | C₂₁H₂₀O₃ | 320.38 | Pentyl chain enhances hydrophobicity |

| 2-(4-Fluorophenyl)-5-iodo-3-phenylsulfinyl-1-benzofuran | 2: 4-Fluorophenyl; 3: Phenylsulfinyl; 5: Iodo | C₂₀H₁₂FIO₂S | 462.28 | Iodo and sulfinyl groups modify reactivity |

*Calculated based on molecular formula.

Key Observations:

- Steric Effects: The pentyl chain in 2-(4-pentylbenzoyl)-1-benzofuran-5-carbaldehyde increases steric bulk, likely reducing solubility in polar solvents compared to the target compound .

- Reactivity: The 5-iodo substituent in 2-(4-fluorophenyl)-5-iodo-3-phenylsulfinyl-1-benzofuran offers a site for halogen-bonding interactions, which are absent in the carbaldehyde-containing analogs .

Pharmacological Activity

- The methoxy group may enhance membrane permeability due to increased lipophilicity .

- 2-(4-Fluorophenyl)-3-methylsulfinyl-5-phenyl-1-benzofuran and related sulfinyl derivatives have shown antimicrobial and anti-inflammatory activities, attributed to the sulfinyl group’s ability to modulate redox interactions .

Physicochemical Properties

| Property | Target Compound | 7-Methoxy Analog | 4-Pentylbenzoyl Analog |

|---|---|---|---|

| Density (g/cm³) | Not reported | Not reported | 1.150 ± 0.06 |

| Boiling Point (°C) | Not reported | Not reported | 482.0 ± 35.0 |

| Predicted Solubility | Moderate* | Low-Moderate | Low |

*Inferred from molecular weight and substituent polarity.

The 4-pentylbenzoyl analog’s higher boiling point and density reflect increased molecular weight and hydrophobic character, whereas the target compound’s fluorine atom may improve aqueous solubility relative to its analogs .

Biological Activity

2-(4-Fluorobenzoyl)-1-benzofuran-5-carbaldehyde is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and therapeutic applications. The focus will be on its efficacy against various biological targets, including enzymes and pathogens.

Chemical Structure

The compound features a benzofuran core with a fluorobenzoyl substituent and an aldehyde group, which may contribute to its biological activity. The structural formula is represented as follows:

Antimicrobial Activity

Research indicates that benzofuran derivatives exhibit significant antimicrobial properties. A study on related benzofuran compounds demonstrated their effectiveness against both Gram-positive and Gram-negative bacteria, with notable potency against pathogens such as Staphylococcus aureus and Escherichia coli .

| Pathogen | Activity |

|---|---|

| Staphylococcus aureus | Active |

| Escherichia coli | Active |

| Klebsiella pneumoniae | Moderate |

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on key enzymes involved in carbohydrate metabolism. In particular, studies have shown that furan-based compounds can inhibit α-amylase and α-glucosidase, which are crucial in managing postprandial hyperglycemia. For example, a related compound demonstrated an IC50 value of 22.61 µM for α-amylase inhibition .

| Enzyme | IC50 (µM) |

|---|---|

| α-Amylase | 22.61 |

| α-Glucosidase | 14.05 |

Cytotoxicity Studies

Cytotoxicity assessments have shown that benzofuran derivatives can exhibit selective toxicity towards cancer cell lines. A study indicated that certain derivatives were effective against various human tumor cell lines, suggesting potential applications in cancer therapy .

The mechanisms through which this compound exerts its biological effects are not fully elucidated but may involve:

- Enzyme Binding : The aldehyde group may facilitate interactions with active sites of enzymes, leading to inhibition.

- Iron Chelation : Some benzofuran derivatives have demonstrated iron-chelating properties, which could contribute to their antimalarial activity by disrupting iron metabolism in pathogens .

Case Studies and Research Findings

- Antimicrobial Efficacy : In vitro studies have confirmed the antimicrobial activity of benzofuran derivatives against resistant strains of bacteria, highlighting their potential as therapeutic agents in treating infections .

- Diabetes Management : Compounds similar to this compound have shown promise in managing diabetes by inhibiting carbohydrate-digesting enzymes .

- Cytotoxic Effects : A series of studies demonstrated that certain benzofuran compounds selectively induce apoptosis in cancer cells while sparing normal cells, indicating a favorable therapeutic window .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(4-fluorobenzoyl)-1-benzofuran-5-carbaldehyde, and how do reaction conditions influence yield?

- Methodology : The compound is synthesized via Friedel-Crafts acylation or condensation reactions using trifluoroacetic acid derivatives as intermediates. For example, trifluoroacetic acid-mediated coupling of 4-fluorobenzoyl chloride with benzofuran-5-carbaldehyde precursors under anhydrous conditions is a common approach . Key variables include temperature (60–80°C), solvent polarity (e.g., dichloromethane vs. DMF), and catalyst choice (e.g., AlCl₃). Yield optimization requires monitoring by TLC or HPLC to isolate intermediates.

- Data : Typical yields range from 40–65%, with impurities arising from incomplete acylation or over-oxidation of the aldehyde group.

Q. How can chromatographic and crystallization techniques be optimized for purifying this compound?

- Methodology : Use gradient elution in reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) to separate byproducts. For crystallization, dissolve the crude product in hot ethanol and cool slowly to 4°C, achieving >95% purity. Evidence from similar benzofuran derivatives shows that adding seed crystals improves crystal uniformity .

- Data : Melting points (mp) for purified samples should align with literature values (e.g., mp 58–60°C for analogous fluorinated aldehydes ).

Q. What spectroscopic and crystallographic methods are critical for structural validation?

- Methodology :

- XRD : Single-crystal X-ray diffraction (SXD) using SHELX programs resolves the fluorobenzoyl and aldehyde conformations. Anisotropic displacement parameters confirm bond lengths (e.g., C=O at 1.21 Å) and dihedral angles .

- MS : High-resolution ESI-MS matches the exact mass (246.0811 g/mol, [M+H]⁺) .

- NMR : ¹⁹F NMR detects deshielded fluorine at δ -110 ppm, while ¹H NMR shows aldehyde protons at δ 10.2 ppm .

Advanced Research Questions

Q. How does the compound’s reactivity with nucleophiles (e.g., amines, hydrazines) inform its derivatization potential?

- Methodology : Kinetic studies under varying pH (7–12) and solvent systems (THF vs. DMSO) reveal nucleophilic attack at the aldehyde group. For example, hydrazine forms hydrazone derivatives, monitored by UV-Vis at 320 nm. Competing reactions at the fluorobenzoyl group (e.g., hydrolysis) are minimized using aprotic solvents .

- Data Contradictions : Some studies report unexpected sulfoxide formation in the presence of thiols, suggesting redox side reactions .

Q. What structure-activity relationships (SAR) are observed in benzofuran derivatives targeting neurological receptors?

- Methodology : Docking simulations (AutoDock Vina) correlate the fluorobenzoyl group’s electron-withdrawing effect with enhanced binding to GABAₐ receptors. In vitro assays (radioligand displacement) show IC₅₀ values <10 μM, but bulky substituents at the 5-position reduce activity .

- Data : Analogues with 5-nitro groups exhibit 3x higher potency than aldehydes, highlighting the aldehyde’s role as a hydrogen-bond acceptor .

Q. How do environmental factors (light, pH) influence the compound’s stability and degradation pathways?

- Methodology : Accelerated stability testing (ICH Q1A) under UV light (254 nm) and acidic conditions (pH 3) identifies degradation products via LC-MS. Major pathways include aldehyde oxidation to carboxylic acid (m/z 262.0765) and fluorobenzoyl cleavage .

- Data : Half-life at pH 7.4 is >30 days, but drops to 7 days at pH 2.0 .

Q. What computational strategies improve crystallographic refinement for this compound?

- Methodology : SHELXL refinement with anisotropic thermal parameters and TWIN/BASF commands resolves disorder in the benzofuran ring. ORTEP-3 visualizes thermal ellipsoids, confirming planar geometry (r.m.s.d. <0.02 Å) .

- Data Contradictions : Discrepancies in C–F bond lengths (1.34 Å vs. 1.38 Å) between studies suggest variability in crystal packing .

Q. How can contradictory bioactivity data from different assays be reconciled?

- Methodology : Cross-validate cell-based (e.g., HEK293) and cell-free (SPR) assays. For example, false positives in fluorescence-based assays may arise from compound aggregation, resolved by dynamic light scattering (DLS) .

- Data : IC₅₀ values vary by 10-fold between assays due to differences in membrane permeability .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.